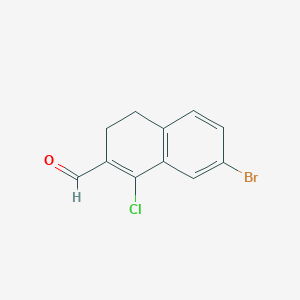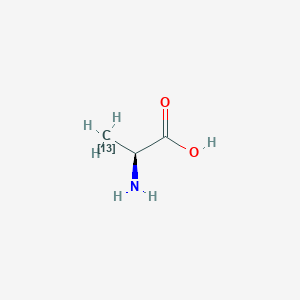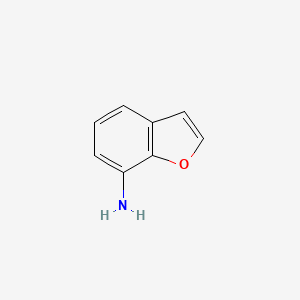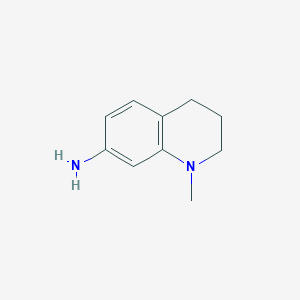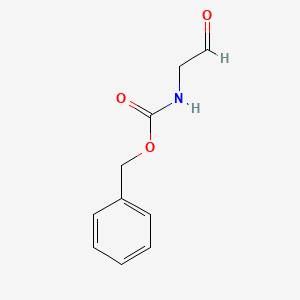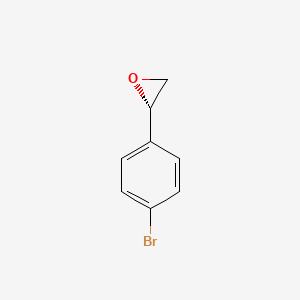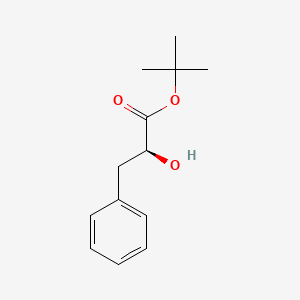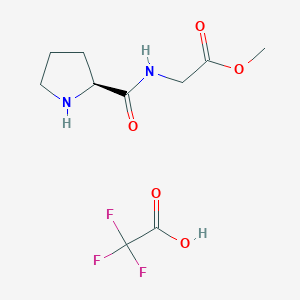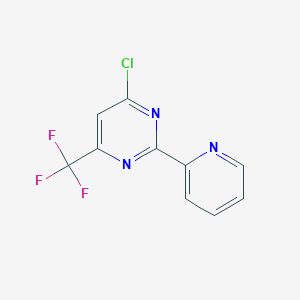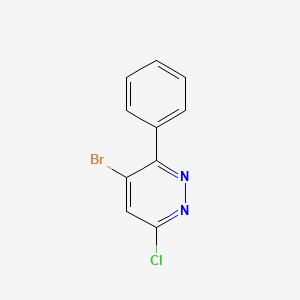
4-Bromo-6-chloro-3-phenylpyridazine
描述
4-Bromo-6-chloro-3-phenylpyridazine is a heteroaromatic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-3-phenylpyridazine typically involves the halogenation of 3-phenylpyridazine. One common method includes the bromination and chlorination of 3-phenylpyridazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
化学反应分析
Types of Reactions: 4-Bromo-6-chloro-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Formation of derivatives with different functional groups replacing the halogens.
Oxidation Products: Formation of pyridazine oxides.
Reduction Products: Formation of dehalogenated pyridazine derivatives.
科学研究应用
4-Bromo-6-chloro-3-phenylpyridazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
作用机制
The mechanism of action of 4-Bromo-6-chloro-3-phenylpyridazine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
3-Chloro-6-phenylpyridazine: Similar structure but lacks the bromine atom.
4-Bromo-3-phenylpyridazine: Similar structure but lacks the chlorine atom.
6-Bromo-3-phenylpyridazine: Similar structure but lacks the chlorine atom at the 6-position.
Uniqueness: 4-Bromo-6-chloro-3-phenylpyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which imparts distinct chemical reactivity and potential biological activity. This dual halogenation allows for a wider range of chemical modifications and applications compared to its mono-halogenated counterparts .
属性
IUPAC Name |
4-bromo-6-chloro-3-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHOSBKNXETOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463097 | |
| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433935-99-0 | |
| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine significant in organic synthesis?
A1: The regioselective arylation at position 4 of this compound using a Suzuki cross-coupling reaction offers a controlled approach to introduce various aryl groups onto the pyridazine ring [, ]. This control is crucial as it dictates the final structure and potential biological activity of the resulting molecule. This method provides access to a diverse range of pyridazine derivatives, which are valuable building blocks for drug discovery and material science applications.
Q2: What is the significance of using chloropyridazines in cross-coupling reactions, particularly in the context of the provided research?
A2: The research highlights the usefulness of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions, specifically when dealing with 5-bromo-3(2H)-pyridazinones [, ]. This masking strategy allows for selective modification at other reactive sites on the molecule, like the bromine in this compound, without undesired side reactions involving the carbonyl group. After the desired modification, the chlorine can be further manipulated or replaced, expanding the synthetic possibilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


